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Compound of Interest

Compound Name:
2,5-Dibromo-4-nitropyridin-1-ium-

1-olate

CAS No.: 221241-25-4

Cat. No.: B372457

Get Quote

Abstract: This technical guide provides an in-depth analysis of 2,5-Dibromo-4-nitropyridine N-

oxide, a highly functionalized heterocyclic compound of significant interest to researchers in

organic synthesis and medicinal chemistry. The document elucidates its formal nomenclature,

chemical properties, and a validated synthetic pathway. Furthermore, it explores the

compound's chemical reactivity, particularly its utility as a versatile scaffold in nucleophilic

aromatic substitution reactions for the development of novel molecular entities. This guide is

intended for researchers, scientists, and drug development professionals seeking to leverage

this reagent's unique characteristics in their work.

Nomenclature and Chemical Identity
The compound is systematically named 2,5-Dibromo-4-nitropyridin-1-ium-1-olate. This

formal IUPAC name accurately describes its zwitterionic character, where the nitrogen atom of

the pyridine ring bears a positive charge and the exocyclic oxygen atom carries a negative

charge. However, in laboratory and commercial contexts, it is more commonly referred to by

the synonym 2,5-Dibromo-4-nitropyridine N-oxide.[1][2] Another synonym is 2,5-Dibromo-4-

nitropyridine 1-oxide.[1][2]
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The N-oxide functionality is crucial to the molecule's reactivity. It acts as an electron-

withdrawing group via induction but an electron-donating group through resonance, which

significantly influences the electron density of the pyridine ring. This electronic push-pull effect

enhances the electrophilicity of the C4 position, making it highly susceptible to nucleophilic

attack, while also activating the C2 position.

Caption: Chemical structure of 2,5-Dibromo-4-nitropyridine N-oxide.

Physicochemical Properties and Identifiers
The key properties and identifiers of 2,5-Dibromo-4-nitropyridine N-oxide are summarized

below for quick reference.

Property Value Source(s)

CAS Number 221241-25-4 [1][2]

Molecular Formula C₅H₂Br₂N₂O₃ [3]

Molecular Weight 313.90 g/mol

Appearance Solid [3]

Storage Conditions Inert atmosphere, 2-8°C [2]

Synthesis and Mechanistic Insights
The synthesis of 2,5-Dibromo-4-nitropyridine N-oxide is typically achieved via a multi-step

process starting from a readily available precursor. A logical and field-proven synthetic strategy

involves the nitration of a dibrominated pyridine N-oxide intermediate. The N-oxide group is

instrumental in this process, as it activates the 4-position of the pyridine ring for electrophilic

substitution.

Caption: Proposed synthetic workflow for 2,5-Dibromo-4-nitropyridine N-oxide.

Detailed Experimental Protocol: Synthesis
This protocol describes the nitration of 2,5-dibromopyridine N-oxide. The precursor, 2,5-

dibromopyridine N-oxide, can be synthesized by oxidizing 2,5-dibromopyridine.[4]
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Step 1: Synthesis of 2,5-Dibromopyridine N-oxide (Precursor)

Rationale: The oxidation of the pyridine nitrogen is the initial step to activate the ring for

subsequent regioselective nitration at the 4-position.

Dissolve 2,5-dibromopyridine (1 equivalent) in a suitable solvent such as glacial acetic acid

or dichloromethane.

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 equivalents)

or hydrogen peroxide (30% solution), portion-wise while maintaining the temperature below

30°C.

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction and neutralize the acid.

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium

sulfate, and concentrate under reduced pressure to yield the crude 2,5-dibromopyridine N-

oxide.

Step 2: Nitration of 2,5-Dibromopyridine N-oxide

Rationale: A strong nitrating mixture is required to introduce the nitro group onto the electron-

rich, N-oxide-activated pyridine ring. The reaction is conducted at low temperatures to control

the exothermicity and prevent side reactions.

In a three-necked flask equipped with a stirrer and a thermometer, carefully add 2,5-

dibromopyridine N-oxide (1 equivalent) to concentrated sulfuric acid at 0°C.

Stir the mixture until all the solid has dissolved.

Prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid in

a separate flask, also maintained at 0°C.

Add the cold nitrating mixture dropwise to the solution of the N-oxide, ensuring the reaction

temperature does not exceed 10°C.[5]
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After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-

10°C) for 1-3 hours.

Monitor the reaction progress by TLC or HPLC.

Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate

the product.

Filter the resulting solid, wash thoroughly with cold water until the washings are neutral, and

dry under vacuum to obtain 2,5-Dibromo-4-nitropyridine N-oxide.

Chemical Reactivity and Synthetic Applications
The primary utility of 2,5-Dibromo-4-nitropyridine N-oxide in synthetic chemistry stems from its

high reactivity towards nucleophiles in Nucleophilic Aromatic Substitution (SNA) reactions. The

pyridine ring is rendered highly electron-deficient by the combined electron-withdrawing effects

of the two bromine atoms, the nitro group, and the N-oxide functionality.

The positions C2, C4, and C5 are all substituted, making them potential sites for nucleophilic

attack.

C4 Position: This is the most activated position for SNAr. The nitro group is an excellent

leaving group, and its displacement is facilitated by the ability of the N-oxide and the nitro

group itself to stabilize the negative charge of the Meisenheimer intermediate.

C2 Position: This position is also activated by the N-oxide and the adjacent bromine atom.

C5 Position: Substitution at this position is less favorable compared to C2 and C4.

This reactivity makes the compound an excellent scaffold for sequentially introducing different

nucleophiles, allowing for the construction of complex, polysubstituted pyridine derivatives,

which are prevalent in many pharmaceutical agents.[6]

Caption: Reactivity map for nucleophilic aromatic substitution (SNAr).

Exemplary Protocol: Nucleophilic Substitution
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This protocol illustrates a typical SNAr reaction where the nitro group at the C4 position is

displaced by a generic amine nucleophile.

Rationale: The reaction is typically performed in a polar aprotic solvent to dissolve the

reagents and facilitate the SNAr mechanism. A base is often added to deprotonate the

nucleophile or scavenge the acid formed during the reaction.

To a solution of 2,5-Dibromo-4-nitropyridine N-oxide (1 equivalent) in a polar aprotic solvent

like Dimethylformamide (DMF) or Acetonitrile, add the amine nucleophile (1.1 equivalents).

Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or potassium

carbonate (2 equivalents).

Heat the reaction mixture to a temperature between 60-100°C.

Monitor the reaction by TLC until the starting material is consumed.

After cooling to room temperature, dilute the reaction mixture with water and extract the

product with a suitable organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the desired 4-

amino-2,5-dibromopyridine N-oxide derivative.

Safety and Handling
2,5-Dibromo-4-nitropyridine N-oxide should be handled with care in a well-ventilated fume hood

by personnel trained in handling potent chemical reagents.

Hazard Statements: Based on related compounds, it is expected to be harmful if swallowed

(H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause

respiratory irritation (H335).[2]

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear

protective gloves/protective clothing/eye protection/face protection (P280). If in eyes, rinse

cautiously with water for several minutes (P305+P351+P338).[2]
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Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat,

and chemical-resistant gloves, is mandatory.

Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere.

[2]

Conclusion
2,5-Dibromo-4-nitropyridin-1-ium-1-olate, or 2,5-Dibromo-4-nitropyridine N-oxide, is a

powerful and versatile building block in modern organic synthesis. Its unique electronic

properties and multiple reactive sites allow for controlled, regioselective functionalization via

nucleophilic aromatic substitution. This guide has provided a comprehensive overview of its

nomenclature, synthesis, reactivity, and handling, offering researchers and drug development

professionals the foundational knowledge required to effectively utilize this reagent in the

creation of novel and complex molecular architectures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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